molecular formula C28H25N3O4 B11558997 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11558997
M. Wt: 467.5 g/mol
InChI Key: OOGACIKFNZLNGL-RDRPBHBLSA-N
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Description

2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide is a complex organic compound that features a combination of aromatic rings, hydrazone linkage, and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-(benzyloxy)naphthaldehyde with hydrazine derivatives under controlled conditions The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Benzylic alcohols, ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also facilitate π-π interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2-Hydroxybenzylidene)hydrazino]benzoic acid
  • 2-{[{(2E)-2-[2-(benzyloxy)benzylidene]hydrazino}(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide

Uniqueness

2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups and structural features. The presence of both benzyloxy and naphthyl groups provides distinct electronic and steric properties, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N'-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]oxamide

InChI

InChI=1S/C28H25N3O4/c1-2-34-26-15-9-8-14-24(26)30-27(32)28(33)31-29-18-23-22-13-7-6-12-21(22)16-17-25(23)35-19-20-10-4-3-5-11-20/h3-18H,2,19H2,1H3,(H,30,32)(H,31,33)/b29-18+

InChI Key

OOGACIKFNZLNGL-RDRPBHBLSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

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